Angiopep-2-Cys
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Overview
Description
Angiopep-2-Cys is a conjugate of Angiopep-2 hydrochloride and cysteine. Angiopep-2 hydrochloride is a brain peptide vector known for its ability to cross the blood-brain barrier. The conjugation of anticancer agents with the Angiopep-2 peptide vector can enhance their efficacy in treating brain cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angiopep-2-Cys involves the conjugation of Angiopep-2 hydrochloride with cysteine. This process typically requires the use of coupling agents and protective groups to ensure the selective reaction of functional groups. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Angiopep-2-Cys can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired modification.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further conjugation or functionalization .
Scientific Research Applications
Angiopep-2-Cys has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of complex peptide-based molecules.
Biology: Employed in studies involving peptide transport across the blood-brain barrier.
Medicine: Utilized in the development of targeted drug delivery systems for brain cancer treatment.
Industry: Applied in the production of peptide-based therapeutics and diagnostics .
Mechanism of Action
Angiopep-2-Cys exerts its effects by targeting the low-density lipoprotein receptor-related protein (LRP-1) on the surface of brain capillary endothelial cells. This interaction facilitates the transcytosis of the peptide across the blood-brain barrier, allowing for the delivery of therapeutic agents to the brain. The molecular targets and pathways involved include receptor-mediated endocytosis and transcytosis .
Comparison with Similar Compounds
Angiopep-2 hydrochloride: The parent compound used in the synthesis of Angiopep-2-Cys.
Angiopep-2 conjugated nanoparticles: These nanoparticles are functionalized with Angiopep-2 for targeted drug delivery to the brain.
Other brain peptide vectors: Compounds like MiniAp-4 and transferrin receptor ligands (cTfRL and B6) are also used for brain-targeted delivery
Uniqueness: this compound is unique due to its ability to enhance the efficacy of anticancer agents in treating brain cancer by improving their delivery across the blood-brain barrier. This property makes it a valuable tool in the development of targeted therapies for central nervous system disorders .
Properties
Molecular Formula |
C107H154N30O32S |
---|---|
Molecular Weight |
2404.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)/t56-,57-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,87+,88+/m1/s1 |
InChI Key |
NTEVJSCQHIRPSH-ZYRNEBAYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O |
Origin of Product |
United States |
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